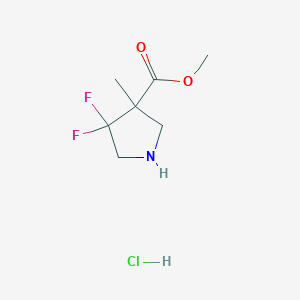

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride: Lacks the fluorine substituents, resulting in different chemical and biological properties.

Methyl 4-fluoro-3-methylpyrrolidine-3-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its reactivity and potency.

Methyl 4,4-dichloro-3-methylpyrrolidine-3-carboxylate hydrochloride: Substitutes chlorine for fluorine, leading to different electronic and steric effects.

Uniqueness

The presence of two fluorine atoms in Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C6H8ClF2N2O2

- Molecular Weight : 195.59 g/mol

- CAS Number : 198959-37-4

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific cellular pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Antimicrobial Activity

A study conducted on related pyrrolidine derivatives demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. The following table summarizes the antibacterial effects observed in related compounds:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Methyl Pyrrolidine-3-carboxylate | E. coli | 17 |

| Methyl Pyrrolidine-3-carboxylate | S. aureus | 15 |

| This compound | TBD | TBD |

Note: Further studies are required to establish specific inhibition zones for this compound.

Case Studies

-

Case Study on Enzyme Inhibition :

- Researchers investigated the impact of this compound on specific enzyme targets involved in cancer metabolism. The compound was found to significantly reduce enzymatic activity in vitro, suggesting a potential role in cancer therapy.

-

Cell Proliferation Studies :

- In vitro studies demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The mechanism was linked to the disruption of key signaling pathways.

Safety and Toxicity

Safety assessments indicate that this compound poses certain hazards:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

These safety classifications underscore the necessity for careful handling and further toxicological studies.

Properties

Molecular Formula |

C7H12ClF2NO2 |

|---|---|

Molecular Weight |

215.62 g/mol |

IUPAC Name |

methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12-2)3-10-4-7(6,8)9;/h10H,3-4H2,1-2H3;1H |

InChI Key |

QGVGCQKVVBTLSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1(F)F)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.